3-Quinuclidinone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one;hydrochloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDPHKHXPMDJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061599 | |
| Record name | Quinuclidin-3-one hydrochloride | |
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Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | 3-Quinuclidinone hydrochloride | |
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CAS No. |
1193-65-3 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-65-3 | |
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| Record name | 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) | |
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| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
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| Record name | Quinuclidin-3-one hydrochloride | |
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| Record name | Quinuclidin-3-one hydrochloride | |
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Synthetic Methodologies and Route Optimization for 3 Quinuclidinone Hydrochloride
Classical Synthetic Routes and Mechanistic Elucidation
The synthesis of 3-quinuclidinone hydrochloride, a pivotal intermediate in the production of various pharmaceuticals, is predominantly achieved through classical chemical transformations. These routes have been refined over time to improve yield, scalability, and economic viability. The core strategies typically involve the construction of the characteristic 1-azabicyclo[2.2.2]octane ring system through intramolecular cyclization reactions.
The Dieckmann condensation, an intramolecular cyclization of a diester with a base to form a β-keto ester, is a cornerstone in the synthesis of this compound. wikipedia.orgwikipedia.org This method is highly effective for creating the five-membered ring that, upon rearrangement and decarboxylation, yields the desired bicyclic ketone structure. wikipedia.orgchemistrysteps.com The reaction is typically performed with a strong base, such as a sodium alkoxide or potassium tert-butoxide, in an appropriate solvent. eurekaselect.comorganic-chemistry.org
One established synthetic pathway begins with piperidine-4-carboxylic acid. eurekaselect.comresearchgate.net This approach involves a multi-step process to generate the necessary diester intermediate required for the Dieckmann condensation.
An improved method describes the synthesis starting from piperidine-4-carboxylic acid (1), which is first converted to its ethyl ester, ethyl piperidine-4-carboxylate (2), by reacting it with thionyl chloride and ethanol (B145695). eurekaselect.comresearchgate.net Subsequently, compound (2) is condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (3). eurekaselect.comresearchgate.net This diester is the direct precursor for the intramolecular cyclization. The final step is a one-pot Dieckmann reaction using potassium tert-butoxide, which facilitates the cyclization, followed by hydrolysis and decarboxylation to produce the target compound, this compound (4). eurekaselect.comresearchgate.net Another route involves the esterification of 4-piperidine carboxylic acid using trimethylchlorosilane to produce 4-piperidine ethyl formate (B1220265) with a reported yield of 90.4%, which then undergoes N-alkylation and the Dieckmann reaction. google.com
Table 1: Synthesis Steps from Piperidine-4-carboxylic Acid
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid | Thionyl chloride, Ethanol | Ethyl piperidine-4-carboxylate |
| 2 | Ethyl piperidine-4-carboxylate | Methyl chloroacetate, Sodium carbonate | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate |
A widely cited and efficient method for synthesizing this compound utilizes 1-Carbethoxymethyl-4-carbethoxypiperidine as the key intermediate for the Dieckmann condensation. wikipedia.orgorgsyn.org This precursor can be prepared by alkylating ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethyl chloroacetate. tsijournals.comhakon-art.com
The cyclization of 1-Carbethoxymethyl-4-carbethoxypiperidine is achieved using a strong base. orgsyn.org One procedure involves adding a solution of the diester in absolute toluene (B28343) to a suspension of metallic potassium in boiling toluene. orgsyn.org Alternatively, bases like potassium ethoxide or potassium tertiary butoxide can be used. orgsyn.orgtsijournals.comhakon-art.com A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene can be added dropwise to a refluxing mixture of potassium tertiary butoxide in toluene and THF. tsijournals.com The resulting product from the condensation is a β-keto ester. This intermediate is then subjected to acidic hydrolysis and decarboxylation, typically by refluxing with hydrochloric acid, to yield this compound. orgsyn.org The final product is often isolated by crystallization from a solvent mixture like water and isopropyl alcohol. orgsyn.org
Table 2: Dieckmann Condensation Conditions for 1-Carbethoxymethyl-4-carbethoxypiperidine
| Base | Solvent(s) | Temperature | Subsequent Step | Reference |
|---|---|---|---|---|
| Potassium | Toluene | Reflux (130°C) | Hydrolysis and decarboxylation with HCl | orgsyn.org |
| Potassium ethoxide | Not specified | Not specified | Hydrolysis and decarboxylation with HCl | orgsyn.org |
The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation. organic-chemistry.org The reaction is initiated by a strong base deprotonating the α-carbon of one of the ester groups of the diester (e.g., 1-Carbethoxymethyl-4-carbethoxypiperidine), generating an enolate ion. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, executing an intramolecular attack on the electrophilic carbonyl carbon of the other ester group. chemistrysteps.comlibretexts.org
This nucleophilic attack results in the formation of a cyclic tetrahedral intermediate, which then collapses, expelling an alkoxide ion (e.g., ethoxide) and forming a cyclic β-keto ester. chemistrysteps.com In the synthesis of 3-quinuclidinone, this intermediate is 2-carbethoxy-3-quinuclidinone. This β-keto ester is more acidic than the starting alcohol, and it is deprotonated by the alkoxide base, driving the reaction equilibrium forward. chemistrysteps.com The final step in the sequence is the acidic work-up, which involves both the hydrolysis of the remaining ester group and the decarboxylation of the resulting β-keto acid upon heating, yielding the stable bicyclic ketone, 3-quinuclidinone, which is then isolated as its hydrochloride salt. orgsyn.orghakon-art.com
The first step in this synthetic sequence is the quaternization of the nitrogen atom in the pyridine (B92270) ring. Ethyl isonicotinate (B8489971) is reacted with an alkylating agent, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form a quaternary pyridinium (B92312) salt. orgsyn.orgtsijournals.com In a well-documented procedure, a solution of ethyl isonicotinate and ethyl bromoacetate in ethanol is allowed to stand at room temperature and then heated to reflux, yielding 1-carbethoxymethyl-4-carbethoxypyridinium bromide. orgsyn.org This quaternization is noted to be slightly exothermic. orgsyn.org
The resulting pyridinium salt is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine (B6355638) ring. orgsyn.org This reduction is typically carried out using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure at an elevated temperature (e.g., 90°C). orgsyn.org The product of this hydrogenation is 1-carbethoxymethyl-4-carbethoxypiperidine, the key diester intermediate, which is then cyclized via the Dieckmann condensation to form this compound. wikipedia.orgorgsyn.org
Table 3: Synthesis of the Dieckmann Precursor from Ethyl Isonicotinate
| Step | Reactants | Reagents/Catalyst | Conditions | Product |
|---|---|---|---|---|
| Quaternization | Ethyl isonicotinate, Ethyl bromoacetate | Ethanol | Room temp, then reflux | 1-Carbethoxymethyl-4-carbethoxypyridinium bromide |
Multi-Step Synthesis from Isonicotinic Acid Esters
Catalytic Hydrogenation of Pyridinium Intermediates
The synthesis of this compound often involves the initial construction of a piperidine ring, which is subsequently cyclized to form the characteristic bicyclic quinuclidine (B89598) core. A key step in this sequence is the reduction of a pyridinium salt intermediate to its corresponding N-alkylpiperidine derivative. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
One established route begins with the quaternization of ethyl isonicotinate with ethyl bromoacetate, forming 1-carbethoxymethyl-4-carbethoxypyridinium bromide. This pyridinium salt is then subjected to catalytic hydrogenation to saturate the pyridine ring. The reaction is typically carried out in an autoclave under high pressure and elevated temperature. orgsyn.org A common catalyst for this process is 10% palladium on charcoal (Pd/C). orgsyn.org The hydrogenation proceeds by the absorption of approximately three moles of hydrogen gas, effectively reducing the aromatic pyridine ring to a piperidine ring. orgsyn.org This step yields 1-carbethoxymethyl-4-carbethoxypiperidine, the direct precursor for the subsequent cyclization step. orgsyn.org The hydrogenation of pyridines is a convenient and crucial method for synthesizing the piperidine building blocks necessary for many pharmaceutical compounds. researchgate.net
Table 1: Parameters for Catalytic Hydrogenation of 1-Carbethoxymethyl-4-carbethoxypyridinium bromide
| Parameter | Value |
|---|---|
| Substrate | 1-Carbethoxymethyl-4-carbethoxypyridinium bromide |
| Catalyst | 10% Palladium on charcoal |
| Solvent | Ethanol |
| Temperature | 90°C |
| Pressure | 100 atm (initial) |
| Product | 1-Carbethoxymethyl-4-carbethoxypiperidine |
| Yield | 64–78% (after workup) |
Base-Mediated Cyclization and Decarboxylation
Following the formation of the piperidine intermediate, the next critical phase is the intramolecular cyclization to construct the bicyclic quinuclidinone framework. This is typically achieved through a base-mediated Dieckmann condensation, a well-established method for forming cyclic β-keto esters. orgsyn.orgeurekaselect.com The substrate, 1-carbethoxymethyl-4-carbethoxypiperidine, possesses two ester groups that can react intramolecularly in the presence of a strong base. orgsyn.org
The process involves treating the piperidine derivative with a base such as potassium tert-butoxide or potassium ethoxide in a suitable solvent like toluene. orgsyn.orgtsijournals.com The base facilitates the formation of an enolate, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a five-membered ring fused to the piperidine ring. eurekaselect.com This one-pot reaction is followed by acidic workup and heating, which accomplishes both hydrolysis of the resulting keto-ester and subsequent decarboxylation. orgsyn.orgeurekaselect.comtsijournals.com The reaction mixture is heated under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, to remove the carboxyl group as carbon dioxide. orgsyn.orgtsijournals.com This sequence ultimately yields the target compound, 3-quinuclidinone, which is isolated as its hydrochloride salt. orgsyn.org
Table 2: Reagents and Conditions for Dieckmann Condensation and Decarboxylation
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| Cyclization | Potassium tert-butoxide or Potassium ethoxide in toluene, reflux | Keto-ester intermediate |
| Hydrolysis & Decarboxylation | 10N Hydrochloric acid or Dilute sulfuric acid, reflux | this compound |
Advanced and Sustainable Synthetic Approaches
Improved and Simplified Routes for Enhanced Scalability
Efforts to enhance the efficiency and scalability of this compound synthesis have led to the development of improved and simplified routes. One such method starts from piperidine-4-carboxylic acid (isonipecotic acid). eurekaselect.com This approach involves the esterification of the starting material, followed by condensation with methyl chloroacetate in the presence of sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. eurekaselect.com This intermediate then undergoes a one-pot Dieckmann reaction, followed by hydrolysis and decarboxylation with potassium tert-butoxide, to produce the final product. eurekaselect.com
Another approach focuses on creating a more "green" and industrially viable process by minimizing solvent usage. tsijournals.com In this synthesis, ethyl isonipecotate is alkylated with ethyl chloroacetate under solvent-free conditions, using a base like triethylamine, to give 1-carbethoxymethyl-4-carbethoxypiperidine in high yield (97%). tsijournals.com The subsequent cyclization to the keto-ester is performed with potassium-tert-butoxide using minimal solvent. The final saponification and decarboxylation steps are carried out with aqueous sulfuric acid to yield 3-quinuclidinone. tsijournals.com This method significantly reduces solvent waste, lowering production costs and environmental impact. tsijournals.com
Oxidation of 3-S-Quinuclidinol to this compound
An industrially efficient method for the oxidation of 3-S-quinuclidinol is the Corey-Kim oxidation. zenodo.org This procedure utilizes a complex formed between a sulfide (B99878), such as dimethyl sulfide (DMS), and N-chlorosuccinimide (NCS). zenodo.orgwikipedia.org The reaction involves treating DMS with NCS to generate an electrophilic sulfur species, which then activates the secondary alcohol of 3-S-quinuclidinol. wikipedia.orgalfa-chemistry.com The addition of a base, typically triethylamine, facilitates the elimination reaction that produces 3-quinuclidinone, along with dimethyl sulfide and triethylammonium (B8662869) chloride. wikipedia.org
This method is operationally simple and highly selective, providing the target ketone in high yield (79% after conversion to the hydrochloride salt). zenodo.org It offers a distinct advantage over other oxidation methods by avoiding the use of heavy metals and allowing for operations at temperatures above -25°C. zenodo.orgwikipedia.org The process is considered amenable to large-scale production, providing a practical route for recycling the undesired 3-S-quinuclidinol enantiomer. zenodo.org
Table 3: Corey-Kim Oxidation of 3-S-Quinuclidinol
| Parameter | Reagent/Condition |
|---|---|
| Substrate | 3-S-Quinuclidinol |
| Oxidizing System | N-Chlorosuccinimide (NCS) and Dimethyl Sulfide (DMS) |
| Base | Triethylamine |
| Temperature | -5°C to 20°C |
| Product | 3-Quinuclidinone |
| Yield | 79% (as HCl salt) |
Another advanced and highly effective method for converting 3-S-quinuclidinol into 3-quinuclidinone involves oxidation catalyzed by TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). acs.org This approach is a modification of the Montanari oxidation process and uses molecular chlorine as the stoichiometric oxidant with a catalytic amount of TEMPO. acs.org The TEMPO radical is oxidized by chlorine to the active oxoammonium ion, which is the key species responsible for oxidizing the alcohol to a ketone.
This improved process is highly efficient, affording a nearly quantitative yield in the conversion of 3-S-quinuclidinol to 3-quinuclidinone. acs.org The use of a catalyst like TEMPO makes the process more sustainable and atom-economical compared to methods requiring stoichiometric amounts of oxidizing agents. acs.org This strategy represents a significant process improvement for recycling the unwanted isomer, contributing to a more cost-effective and environmentally friendly synthesis of valuable quinuclidine derivatives. acs.org
Green Chemistry Principles in this compound Synthesis
A significant advancement in the green synthesis of related quinuclidine structures involves the adoption of solvent-free reaction conditions, which directly reduces volatile organic compound (VOC) emissions and simplifies product purification. Research into the large-scale synthesis of racemic 3-quinuclidinol (B22445), a derivative of 3-quinuclidinone, has demonstrated the feasibility of conducting key alkylation steps without solvents. hakon-art.com This approach not only minimizes the environmental impact but also leads to a significant reduction in production costs by eliminating the need for large volumes of solvents and their subsequent recovery and disposal. hakon-art.com
The Dieckmann condensation, a critical intramolecular cyclization step in a common synthetic route to the quinuclidinone core, has also been shown to proceed efficiently in the absence of a solvent. orgsyn.orgcmu.edu Traditional methods often require dried solvents and high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. cmu.edu However, studies have found that the reaction can be effectively carried out using a powdered base like sodium t-butoxide, potassium ethoxide, or sodium ethoxide under solvent-free conditions, offering a greener alternative to solution-phase methods. cmu.edu
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently less wasteful.
The synthesis of this compound can be evaluated through this lens:
Dieckmann Condensation: This intramolecular cyclization is a key step in building the bicyclic quinuclidine framework. orgsyn.org As an intramolecular reaction, it is inherently atom-economical because all atoms of the starting diester are rearranged to form the cyclic β-keto ester intermediate, with the only byproduct being a small alcohol molecule (e.g., ethanol) cleaved during the reaction.
Biocatalytic Hydrogenation: In biocatalytic routes that reduce a precursor to an alcohol (which could then be oxidized to the ketone), the use of hydrogen gas (H₂) as the ultimate reductant represents a highly atom-economical approach. frontiersin.org This method avoids the use of stoichiometric hydride reagents (like NaBH₄) which generate significant inorganic waste. frontiersin.orgnih.gov Pericyclic reactions, such as the Diels-Alder reaction, are often cited as prime examples of atom economy, frequently achieving 100% incorporation of reactant atoms into the product. nih.gov
Biocatalytic Approaches for Quinuclidinone Synthesis (e.g., from 3-quinuclidinol)
Biocatalysis offers a powerful green chemistry tool for synthesizing chiral compounds with high specificity under mild conditions. While the vast majority of research has focused on the biocatalytic reduction of 3-quinuclidinone to stereopure (R)- or (S)-3-quinuclidinol for pharmaceutical applications, the reverse reaction—the oxidation of 3-quinuclidinol to 3-quinuclidinone—is a critical process, particularly for recycling unwanted stereoisomers. nih.govresearchgate.netzenodo.org
The extensive work on the reductive pathway provides a foundation for developing future biocatalytic oxidation methods. Numerous NADH-dependent 3-quinuclidinone reductases (QNRed) and alcohol dehydrogenases have been identified from various microorganisms, including Microbacterium luteolum, Agrobacterium tumefaciens, and Rhodococcus erythropolis. nih.govresearchgate.netgoogle.com These enzymatic systems, often employed as whole-cell biocatalysts, can be engineered to operate in the reverse (oxidative) direction, potentially offering a more sustainable alternative to chemical oxidants for recycling purposes. nih.gov
Process Optimization and Industrial Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to maximize yield, ensure high purity, and maintain cost-effectiveness.
Maximizing product yield is a primary objective in industrial synthesis. Various strategies have been successfully employed to enhance the yield of 3-quinuclidinone and its derivatives. In biocatalytic processes, optimization of reaction conditions and catalyst systems has led to significant improvements. For instance, using a whole-cell biocatalyst co-expressing a 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration, a conversion rate of 80.6 g/L/h has been achieved in the reduction of 3-quinuclidinone. figshare.com Other biocatalytic systems have reported high conversion yields of 92-93%. chemicalbook.com
In chemical synthesis routes, yields are enhanced by carefully controlling reaction parameters and optimizing work-up procedures. The classic Dieckmann condensation route, followed by hydrolysis and decarboxylation, can produce this compound in yields of 77–82%. orgsyn.org The previously mentioned Corey-Kim oxidation for recycling unwanted 3-S-quinuclidinol achieves a 79% yield of the target ketone, demonstrating an effective strategy for maximizing material utilization. zenodo.org
| Synthetic Method | Product | Reported Yield / Rate | Reference |
|---|---|---|---|
| Biocatalytic Reduction (Whole-cell) | (R)-3-Quinuclidinol | 80.6 g/L/h conversion rate | figshare.com |
| Biocatalytic Reduction (Resting cells) | (S)-3-Quinuclidinol | 92% yield | chemicalbook.com |
| Chemical Synthesis (Dieckmann Condensation) | 3-Quinuclidinone HCl | 77-82% yield | orgsyn.org |
| Chemical Oxidation (Corey-Kim) | 3-Quinuclidinone HCl | 79% yield | zenodo.org |
Achieving high purity is critical for pharmaceutical intermediates. The large-scale production of this compound incorporates a multi-step purification and quality control process. Following the initial synthesis, the crude product undergoes several purification stages to remove unreacted starting materials, byproducts, and residual solvents.
Common purification techniques documented in various synthetic procedures include:
Extraction: Liquid-liquid extraction is used to separate the product from the aqueous reaction mixture. zenodo.orgtsijournals.com
Filtration and Decolorization: The use of activated charcoal is a common step to remove colored impurities from the solution before crystallization. orgsyn.org
Crystallization/Precipitation: This is the most critical step for achieving high purity. The crude product is dissolved in a minimal amount of a hot solvent (e.g., water or isopropyl alcohol) and then allowed to cool, or an anti-solvent is added (e.g., acetone (B3395972) or ethanolic HCl) to induce the crystallization of the pure hydrochloride salt. orgsyn.orgzenodo.org
Washing and Drying: The resulting crystalline solid is washed with a cold solvent, such as acetone, to remove any remaining soluble impurities and then dried under vacuum to remove residual solvents. orgsyn.orgtsijournals.com
Purity is typically assessed by measuring the melting point, which for pure this compound is reported to be around 294-300 °C (with decomposition). orgsyn.orgtcichemicals.com Commercial suppliers often specify a purity of over 98.0%. tcichemicals.com
By-product Formation and Mitigation Strategies
The synthesis of this compound, while well-established, presents challenges related to the formation of impurities and by-products that can affect the yield and purity of the final product. The predominant synthetic route involves the intramolecular Dieckmann condensation of a substituted piperidine diester, followed by hydrolysis and decarboxylation. orgsyn.orgwikipedia.org Understanding and controlling the generation of by-products during these stages is critical for process optimization and achieving a high-purity active pharmaceutical ingredient (API) intermediate.
Key by-products and process-related impurities arise primarily from the Dieckmann condensation step and subsequent work-up procedures. These include autocondensation products and physical process impediments that reduce reaction efficiency.
A significant by-product can be formed through the base-catalyzed self-condensation, or autocondensation, of the 3-quinuclidinone product itself. nih.gov This reaction leads to the formation of an α,β-unsaturated ketone dimer, identified as (E)-3-[2-(3-oxoquinuclidine)]quinuclidylidene. nih.gov The presence of a strong base can promote the deprotonation of the α-carbon of one 3-quinuclidinone molecule, which then attacks the carbonyl group of a second molecule, leading to this dimeric impurity.
Furthermore, a common issue during the Dieckmann condensation, particularly when using reagents like 1-ethoxycarbonylmethyl-4-piperidine ethyl formate in a toluene system, is the formation of a gelatinous solid or "dope". google.com This is not a distinct chemical by-product but a physical lumping of the reaction mass. This formation hinders effective stirring and heat transfer within the reactor, leading to a non-uniform reaction environment. google.com Consequently, this can result in an incomplete reaction and the trapping of impurities within the solid mass, complicating the subsequent isolation and purification steps and ultimately reducing the product's purity. google.com
Table 1: Common By-products and Their Formation Context
| By-product/Impurity | Chemical Name/Description | Stage of Formation | Causal Conditions |
|---|---|---|---|
| Autocondensation Product | (E)-3-[2-(3-oxoquinuclidine)]quinuclidylidene | Base-catalyzed reactions | Presence of strong base and 3-quinuclidinone substrate. nih.gov |
| Process-Related Impurity | Gelatinous solid mass ("dope") | Dieckmann Condensation | Reaction of the diester precursor in an organic solvent like toluene without additives. google.com |
| Incomplete Reaction | 1-carbethoxymethyl-4-carbethoxypiperidine | Dieckmann Condensation | Inefficient reaction conditions, poor mixing due to solidification. orgsyn.orggoogle.com |
Strategies to mitigate the formation of these by-products and enhance the purity of this compound focus on both optimizing reaction conditions and implementing robust purification protocols.
A key optimization for the Dieckmann condensation is the addition of an alcohol to the reaction mixture. This approach facilitates the dispersion of the gelatinous material that forms in the organic solvent. google.com The presence of the alcohol improves the homogeneity of the system, ensuring smooth and uniform mixing. This leads to a more controlled and complete reaction, which in turn reduces the formation of by-products and simplifies the subsequent work-up process. google.com
Post-reaction purification is also crucial. After the cyclization and subsequent acidification with hydrochloric acid, the mixture is typically heated under reflux to ensure complete decarboxylation. orgsyn.org During this stage, the use of activated charcoal is a common and effective strategy for removing dark-colored impurities from the solution before crystallization. orgsyn.orggoogle.com
The final and most critical mitigation step is purification through recrystallization. The crude this compound is often dissolved in a minimal amount of hot water and then precipitated by adding a less polar solvent, such as isopropyl alcohol or acetone. orgsyn.org This process effectively separates the desired product from unreacted starting materials and other soluble impurities, yielding the hydrochloride salt in a highly purified, crystalline form.
Table 2: Mitigation Strategies for By-product Control
| Strategy | Purpose | Stage of Application |
|---|---|---|
| Addition of Alcohol | Prevents the formation of gelatinous solids and ensures a homogeneous reaction mixture. google.com | Dieckmann Condensation |
| Treatment with Activated Charcoal | Removes colored impurities from the acidic solution. orgsyn.orggoogle.com | Post-Decarboxylation / Pre-crystallization |
| Recrystallization | Separates the final product from unreacted starting materials and soluble by-products. orgsyn.org | Final Purification |
| Control of Base and Temperature | Minimizes side reactions such as autocondensation. nih.gov | Dieckmann Condensation |
By implementing these control and mitigation strategies, the formation of significant by-products in the synthesis of this compound can be effectively managed, leading to a more efficient and robust manufacturing process capable of delivering a high-purity product.
Chemical Reactivity and Derivatization of 3 Quinuclidinone Hydrochloride
Reactions at the Carbonyl Group
The carbonyl group of 3-quinuclidinone is a key site for a variety of chemical transformations, most notably reduction reactions to form the corresponding alcohol, 3-quinuclidinol (B22445). This conversion is of significant interest due to the importance of chiral 3-quinuclidinol as a building block for various pharmaceuticals. jiangnan.edu.cnfrontiersin.org Both chemical and biocatalytic methods have been extensively explored to achieve this reduction, with a strong focus on controlling the stereochemistry of the resulting alcohol.
Reductions to 3-Quinuclidinol (Racemic and Stereoselective)
The reduction of the ketone in 3-quinuclidinone hydrochloride yields 3-quinuclidinol. This process can be accomplished through various methods, leading to either a racemic mixture of the (R) and (S) enantiomers or, more desirably, to a single, optically pure enantiomer through stereoselective synthesis.
Standard chemical reducing agents are effective in converting 3-quinuclidinone to 3-quinuclidinol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. The reduction of 3-quinuclidinone with sodium borohydride in an aqueous solution yields racemic 3-quinuclidinol with high efficiency. tsijournals.comtandfonline.com One reported procedure involves adding sodium borohydride to a solution of 3-quinuclidinone in water at 30-35°C, resulting in an 89% yield of racemic 3-quinuclidinol after purification. tsijournals.com
Other reducing agents have also been employed. For instance, aluminum isopropoxide has been used to reduce this compound in isopropanol, affording 3-quinuclidinol in approximately 80.6% yield. dissertationtopic.net These chemical methods are generally robust and high-yielding but typically result in a racemic product, necessitating further resolution steps if a single enantiomer is required. google.com
Table 1: Chemical Reduction of 3-Quinuclidinone
| Reducing Agent | Solvent | Temperature | Yield | Product | Reference |
|---|---|---|---|---|---|
| Sodium Borohydride | Water | 30-35°C | 89% | Racemic 3-Quinuclidinol | tsijournals.com |
| Aluminum Isopropoxide | Isopropanol | 100°C | 80.6% | 3-Quinuclidinol | dissertationtopic.net |
Biocatalytic methods employing enzymes known as 3-quinuclidinone reductases (QNRs) offer a powerful alternative to chemical reduction, providing excellent stereoselectivity and operating under mild reaction conditions. jiangnan.edu.cnresearchgate.net These enzymes, which are part of the short-chain dehydrogenase/reductase (SDR) family, catalyze the asymmetric reduction of the prochiral ketone 3-quinuclidinone to yield enantiomerically pure (R)- or (S)-3-quinuclidinol. jiangnan.edu.cnnih.govresearchgate.net
Several microorganisms have been identified as sources of effective QNRs. For example, reductases from Rhodotorula rubra and Agrobacterium tumefaciens are known to produce (R)-3-quinuclidinol. researchgate.netnih.gov Conversely, certain strains like Rhodococcus erythropolis can produce enzymes that yield (S)-3-quinuclidinol. researchgate.netresearchgate.net This enzymatic approach is highly attractive for pharmaceutical manufacturing due to its high enantioselectivity and environmentally friendly nature. nih.gov
3-Quinuclidinone reductases from various sources have been isolated, cloned, and characterized to understand their catalytic properties. These enzymes often exhibit high substrate specificity. For instance, two NADH-dependent reductases, QNR and BacC, from Microbacterium luteolum JCM 9174, demonstrated high stereoselectivity for the reduction of 3-quinuclidinone to (R)-(−)-3-quinuclidinol. nih.gov The QNR from this source was found to be strictly specific for 3-quinuclidinone, showing no activity towards other ketones like tropinone. nih.gov BacC, while also highly selective, showed some minor activity towards a few other substrates. nih.gov
Similarly, a novel ketone reductase (KaKR) identified from Kaistia algarum displayed high activity and enantioselectivity toward 3-quinuclidione. jiangnan.edu.cn This enzyme showed a high substrate specificity for N-heterocyclic ketones. jiangnan.edu.cn The kinetic parameters for some of these enzymes have been determined, revealing differences in their affinity for the substrate and cofactor. For example, the Km values for 3-quinuclidinone for QNR and BacC from M. luteolum were 6.5 mM and 13.8 mM, respectively, which are significantly lower than that of an NADPH-dependent reductase from R. rubra (145 mM), indicating a higher affinity for the substrate. nih.gov
Table 2: Properties of Selected 3-Quinuclidinone Reductases
| Enzyme | Source Organism | Optimal pH | Optimal Temp. | Cofactor | Product Enantiomer | Reference |
|---|---|---|---|---|---|---|
| QNR | Microbacterium luteolum | - | - | NADH | (R) | nih.gov |
| BacC | Microbacterium luteolum | - | - | NADH | (R) | nih.gov |
| KaKR | Kaistia algarum | 7.0 | 50°C | NADH | (R) | jiangnan.edu.cn |
| RrQR | Rhodotorula rubra | - | - | NADPH | (R) | nih.govnih.gov |
| ReQR-25 | Rhodococcus erythropolis | 8.0 | 37°C | - | (S) | researchgate.netresearchgate.net |
The practical application of 3-quinuclidinone reductases in large-scale synthesis is dependent on the efficient and economical regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH) they require. jiangnan.edu.cnnih.gov To address this, co-expression systems have been developed where a second enzyme is used to regenerate the cofactor in situ.
A widely used and highly effective system involves coupling the QNR with glucose dehydrogenase (GDH). jiangnan.edu.cnnih.gov In this system, glucose is oxidized by GDH, which simultaneously reduces NADP⁺ to NADPH or NAD⁺ to NADH, thus providing a continuous supply of the reduced cofactor for the QNR-catalyzed reduction of 3-quinuclidinone. researchgate.netnih.gov This whole-cell biocatalyst approach has been successfully used to convert high concentrations of 3-quinuclidinone. For example, E. coli cells co-expressing a 3-quinuclidinone reductase from Rhodotorula rubra and a glucose dehydrogenase were able to almost stoichiometrically convert 618 mM of 3-quinuclidinone to (R)-3-quinuclidinol. nih.gov
A key advantage of biocatalytic reduction is the exceptional level of stereochemical control, allowing for the synthesis of either the (R) or (S) enantiomer of 3-quinuclidinol with very high optical purity. The specific enantiomer produced is determined by the inherent stereopreference of the chosen enzyme.
Enzymes such as the 3-quinuclidinone reductase from Rhodotorula rubra (RrQR) and reductases from Microbacterium luteolum and Kaistia algarum consistently produce (R)-3-quinuclidinol with an enantiomeric excess (ee) often exceeding 99.9%. jiangnan.edu.cnnih.govnih.govnih.gov This high degree of enantioselectivity is attributed to the specific binding orientation of the substrate within the enzyme's active site, which is composed of key amino acid residues that ensure the hydride is delivered to only one face of the carbonyl group. nih.gov
Conversely, (S)-3-quinuclidinol can also be synthesized with high optical purity by employing enzymes with the opposite stereopreference. Strains of Rhodococcus erythropolis have been identified that catalyze the reduction of 3-quinuclidinone to (S)-3-quinuclidinol with greater than 99% ee. researchgate.netresearchgate.net This ability to select an enzyme to produce a specific desired enantiomer highlights the power and versatility of biocatalysis for achieving precise stereochemical control in the synthesis of chiral molecules. researchgate.net
Table 3: Enantioselectivity of Biocatalytic Reduction of 3-Quinuclidinone
| Enzyme/Organism | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodotorula rubra JCM3782 (RrQR) | (R)-3-Quinuclidinol | >99.9% | nih.gov |
| Microbacterium luteolum JCM 9174 (QNR) | (R)-3-Quinuclidinol | >99.9% | nih.gov |
| Kaistia algarum (KaKR) | (R)-3-Quinuclidinol | >99.9% | jiangnan.edu.cn |
| Nocardia sp. WY1202 | (R)-3-Quinuclidinol | >99% | researchgate.net |
| Rhodococcus erythropolis WY1406 | (S)-3-Quinuclidinol | >99% | researchgate.net |
| E. Coli expressing ReQR-25 | (S)-3-Quinuclidinol | >99% | researchgate.net |
Production of Chiral Building Blocks like (R)-3-Quinuclidinol
The asymmetric reduction of 3-quinuclidinone is a key transformation that yields enantiomerically pure 3-quinuclidinols, which are crucial chiral building blocks for the synthesis of various pharmaceuticals. nih.govnih.gov One of the most effective methods for this conversion is biocatalytic asymmetric reduction. nih.gov Various microorganisms and isolated enzymes have been shown to catalyze the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high enantioselectivity. nih.govwikipedia.org
For instance, ketone reductases from sources such as Rhodotorula rubra (RrQR), Agrobacterium tumefaciens (AtQR), and Microbacterium luteolum (QNR and BacC) have been successfully employed. nih.govsrce.hr These enzymatic reductions often utilize a cofactor regeneration system, such as the use of glucose dehydrogenase (GDH) or an alcohol dehydrogenase, to recycle the nicotinamide adenine (B156593) dinucleotide (NADH or NADPH) cofactor. wikipedia.orgsrce.hrgoogleapis.com
Several studies have demonstrated the efficiency of these biocatalytic systems. For example, using Escherichia coli cells co-expressing the 3-quinuclidinone reductase from Rhodotorula rubra and a glucose dehydrogenase, 618 mM of 3-quinuclidinone was converted to (R)-3-quinuclidinol with an enantiomeric excess of over 99.9% within 21 hours. wikipedia.org Similarly, a novel ketone reductase from Kaistia algarum (KaKR) has been identified, which can completely and enantioselectively reduce high concentrations of 3-quinuclidinone to (R)-quinuclidinol with an enantiomeric excess greater than 99.9%. nih.gov
Chemical methods for the asymmetric hydrogenation of 3-quinuclidinone have also been developed. These often involve the use of chiral catalysts, such as ruthenium-diphosphine complexes. tsijournals.com For example, a chiral RuXY-Diphosphine-bimaH catalyst has been shown to facilitate the asymmetric hydrogenation of 3-quinuclidinone to optically pure 3-quinuclidinol with a reaction yield of over 95% and an enantiomeric excess value of over 99%. tsijournals.com
Table 1: Examples of Biocatalytic Asymmetric Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol
| Biocatalyst Source | Cofactor Regeneration System | Substrate Concentration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Rhodotorula rubra (reductase) and glucose dehydrogenase in E. coli | Glucose dehydrogenase | 100 g/L (618 mM) | 98.6% yield | >99.9% | liverpool.ac.uk |
| Microbacterium luteolum (QNR) and Leifsonia sp. (LSADH) in E. coli | Leifsonia alcohol dehydrogenase (LSADH) with 2-propanol | 15% (w/v) (939 mM) | 100% conversion | Optically pure | srce.hr |
| Kaistia algarum (KaKR) and glucose dehydrogenase (GDH) | Glucose dehydrogenase | up to 5.0 M | Complete conversion | >99.9% | nih.gov |
| Nocardia sp. WY1202 | Glucose | 1.6 g/100 ml (9.9 mM) | 93% yield | >99% | researchgate.net |
| Rhodococcus erythropolis WY1406 (for (S)-3-quinuclidinol) | Glucose | 1.0 g/125 ml (6.2 mM) | 92% yield | >99% | researchgate.net |
Condensation Reactions with Aldehydes and Ketones
The active methylene (B1212753) group adjacent to the carbonyl in 3-quinuclidinone allows for condensation reactions with various aldehydes and ketones, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones.
The reaction of 3-quinuclidinone with aromatic aldehydes in the presence of a base leads to the formation of 2-arylidene-3-quinuclidinones. This reaction, a variation of the Claisen-Schmidt condensation, typically involves heating the reactants in the presence of a base such as sodium hydroxide (B78521) in a solvent like ethanol (B145695). mdpi.com For example, the condensation of this compound with 4-(2-ethylhexyloxy)benzaldehyde (B8611196) in the presence of sodium hydroxide solution and ethanol under reflux yields 2-[4-(2-ethylhexyloxy)benzylidene]quinuclidin-3-one. mdpi.com The base-catalyzed autocondensation of 3-quinuclidinone itself can also occur, resulting in the formation of an α,β-unsaturated ketone dimer. liverpool.ac.uk
The α,β-unsaturated ketone functionality in arylidene derivatives of 3-quinuclidinone opens up possibilities for a variety of subsequent chemical transformations. These reactions can be used to introduce further structural diversity and create complex molecular architectures.
One important reaction is the Michael addition , where a nucleophile adds to the β-carbon of the conjugated system. For instance, the reaction of 2-benzylidene-3-quinuclidinone with a Grignard reagent like phenylmagnesium halide in the presence of a copper(I) salt catalyst can lead to the 1,4-conjugate addition product, 2-benzhydryl-3-quinuclidinone, in high yields. google.com
Another potential transformation is the reduction of the α,β-unsaturated ketone. The double bond and the carbonyl group can be selectively reduced depending on the reducing agent and reaction conditions. For example, reduction of α-arylidene-α-(2-thiazolyl)acetonitrile derivatives with lithium aluminum hydride has been shown to selectively reduce the nitrile group without affecting the conjugated double bond. researchgate.net
Furthermore, the double bond in the arylidene derivatives can undergo epoxidation . The enantioselective epoxidation of 2-arylidene-1,3-diketones has been reported using organocatalysts like α,α-diaryl prolinols in the presence of tert-butyl hydroperoxide, yielding the corresponding epoxides in high yields and good enantioselectivity. nih.gov
Formation of Oximes and Other Nitrogen-Containing Derivatives
The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. The reaction of this compound with O-substituted hydroxylamine hydrochlorides can yield a mixture of (E) and (Z) isomers of the corresponding O-substituted oximes when performed in a solvent. nih.govnih.gov However, mechanochemical and microwave-assisted synthesis methods have been shown to produce the pure (E) oximes. nih.gov
The formation of these nitrogen-containing derivatives provides a handle for further functionalization of the quinuclidine (B89598) scaffold.
Reactions at the Quinuclidine Nitrogen
The bridgehead nitrogen atom of the quinuclidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.
Quaternization and Formation of Quaternary Ammonium (B1175870) Salts
The tertiary amine nitrogen of 3-quinuclidinone and its derivatives can be readily quaternized by reaction with alkylating agents to form quaternary ammonium salts. This reaction is slightly exothermic. nih.gov The quaternization introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and biological properties of the molecule.
A variety of alkylating agents can be used, including methyl iodide, allyl bromide, and substituted benzyl (B1604629) bromides. nih.govresearchgate.net For example, the reaction of (±)3-amidoquinuclidines with methyl iodide or allyl bromide in dry acetone (B3395972) at room temperature yields the corresponding quaternary ammonium compounds. nih.gov Similarly, N-p-methylbenzyl- and N-p-chlorobenzyl-3-benzamidoquinuclidinium bromides have been synthesized from the corresponding 3-benzamidoquinuclidines using p-methylbenzyl bromide and p-chlorobenzyl bromide as quaternizing agents. nih.govnih.gov The quaternization of 3-quinuclidinone itself with agents like benzyl chloride, benzyl bromide, or diphenylmethyl bromide has also been described as a route to prepare quaternary salts for subsequent asymmetric hydrogenation. pearson.com
Table 2: Examples of Quaternization Reactions of Quinuclidine Derivatives
| Starting Material | Alkylating Agent | Solvent | Product | Reference |
| (±)3-Amidoquinuclidines | Methyl iodide or Allyl bromide | Dry Acetone | Series 1 Quaternary Ammonium Compounds | nih.gov |
| 3-Benzamidoquinuclidines | p-Methylbenzyl bromide or p-Chlorobenzyl bromide | Dry Diethyl ether | N-p-Methylbenzyl- or N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromides | nih.govnih.gov |
| Quinuclidin-3-ol | Alkyl bromides or Alkyl dibromides | Acetone | Quinuclidin-3-ol-based quaternary ammonium salts | srce.hr |
| 3-Quinuclidinone | Benzyl chloride, Benzyl bromide, or Diphenylmethyl bromide | Not specified | Quaternary salts of 3-quinuclidinone | pearson.com |
N-Functionalization Strategies and Applications
The tertiary bridgehead nitrogen atom in the 3-quinuclidinone scaffold is a key site for chemical modification. N-functionalization strategies are employed to synthesize a diverse range of derivatives with applications in medicinal chemistry and materials science. The free base of 3-quinuclidinone, readily obtained from its hydrochloride salt by treatment with a base like sodium hydroxide, serves as the starting material for these reactions google.comgoogle.com.
N-Alkylation and N-Arylation: A primary strategy for functionalization is N-alkylation, which involves the reaction of 3-quinuclidinone with various alkylating agents. This can lead to the formation of quaternary quinuclidinium salts. For instance, reacting 3-quinuclidinone with agents such as benzyl bromide or diphenylmethyl bromide yields the corresponding N-substituted quaternary salts google.com. These reactions are crucial for modifying the steric and electronic properties of the molecule. The synthesis of 3-quinuclidinone itself often begins with the N-alkylation of a piperidine (B6355638) derivative, such as the reaction of ethyl isonipecotate with ethyl chloroacetate (B1199739), highlighting the fundamental nature of this transformation tsijournals.com.
Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is applicable to the functionalization of the quinuclidine nitrogen, typically starting from a precursor. This reaction converts a carbonyl group and an amine into a secondary or tertiary amine via an intermediate imine wikipedia.org. In the context of synthesizing precursors to 3-quinuclidinone, this method is highly relevant. The process involves two main steps: the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion, followed by the reduction of this intermediate wikipedia.orgchemistrysteps.com. A variety of reducing agents can be employed, with their selection depending on the specific substrates and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are mild enough not to reduce the initial ketone or aldehyde but are potent enough to reduce the intermediate imine/iminium ion wikipedia.orgcommonorganicchemistry.com.
These N-functionalization strategies are pivotal in creating libraries of quinuclidine derivatives for various research applications, including the development of new therapeutic agents and catalysts tsijournals.comguidechem.com.
Table 1: N-Functionalization Strategies for Quinuclidine Scaffolds
| Strategy | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., benzyl bromide, ethyl chloroacetate), base (e.g., K₂CO₃) google.comtsijournals.com | Quaternary ammonium salts, N-alkylated amines | Forms a new C-N bond, modifying steric and electronic properties. |
| Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) wikipedia.orgcommonorganicchemistry.com | Secondary or Tertiary Amines | A one-pot reaction that is highly efficient for creating substituted amines. |
Ring-Opening and Rearrangement Reactions
The synthesis of this compound is intrinsically linked to piperidine chemistry, as substituted piperidines are the direct precursors to the bicyclic quinuclidine core. The most established method for constructing the 3-quinuclidinone framework is the Dieckmann condensation, an intramolecular cyclization of a substituted piperidine diester wikipedia.orgeurekaselect.com.
The typical synthetic sequence begins with a piperidine derivative, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) tsijournals.comeurekaselect.com. This starting material undergoes N-alkylation with an appropriate haloacetate, like ethyl chloroacetate, to yield a diester such as 1-carbethoxymethyl-4-carbethoxypiperidine tsijournals.comorgsyn.org. This diester is then subjected to intramolecular cyclization under basic conditions (e.g., potassium ethoxide or potassium tert-butoxide) tsijournals.comorgsyn.org. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated in an acidic medium to yield 3-quinuclidinone, which is isolated as its hydrochloride salt orgsyn.orggoogle.com.
Therefore, the synthesis of substituted piperidines is not a result of ring-opening 3-quinuclidinone, but rather the foundational step for its creation. This synthetic relationship underscores the importance of piperidine derivatives as key building blocks in accessing the quinuclidine scaffold nih.govdtic.mil.
While the quinuclidine skeleton is generally stable, its derivatives can undergo rearrangement reactions to generate novel and structurally complex scaffolds. One notable example involves the orgsyn.orgoup.com-sigmatropic rearrangement of allylic tertiary amine N-oxides liverpool.ac.uk. This type of reaction can be applied to functionalized quinuclidine N-oxides. The process involves the formation of a quinuclidine N-oxide, which, if substituted with an allylic group, can rearrange to form an O-allyl hydroxylamine derivative. Such rearrangements provide a pathway to transform the rigid bicyclic structure into new chemical entities, which can be valuable for exploring new chemical space in drug discovery and organic synthesis liverpool.ac.uk.
Derivatization Strategies for Analytical and Application Purposes
For analytical purposes, particularly in chromatography, derivatization is a common strategy to enhance the detectability and improve the separation of analytes. While 3-quinuclidinone possesses a UV-active carbonyl group, its chromophore may not be sufficient for sensitive detection at low concentrations. Furthermore, its polarity can lead to poor peak shape and retention on certain columns.
Pre-column derivatization can address these issues. This involves reacting the ketone functionality of 3-quinuclidinone with a derivatizing agent to form a product with more favorable chromatographic properties. For instance, derivatization can introduce a strongly UV-absorbing or fluorescent tag, significantly lowering the limit of detection.
A related compound, 3-quinuclidinol, is often analyzed by HPLC after derivatization of its hydroxyl group. Techniques such as benzoylation are used to improve the resolution of its enantiomers on chiral columns oup.comresearchgate.net. A similar principle can be applied to 3-quinuclidinone. The ketone can be reacted with various hydrazine-based derivatizing reagents to form stable hydrazones that are highly UV-active or fluorescent.
Table 2: Potential Derivatization Agents for Chromatographic Analysis of 3-Quinuclidinone
| Derivatizing Agent Class | Example Agent | Functional Group Targeted | Purpose |
|---|---|---|---|
| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone (Carbonyl) | Forms a colored hydrazone, enhances UV-Vis detection. |
| Hydroxylamines | Dansyl-hydrazine | Ketone (Carbonyl) | Introduces a fluorescent tag for high-sensitivity fluorescence detection. |
| Chiral Derivatizing Agents | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (for the corresponding alcohol) | Hydroxyl (after reduction of ketone) | Enables separation of enantiomers on non-chiral columns. oup.comnih.gov |
The validation of such analytical methods is performed according to guidelines from the International Conference on Harmonisation (ICH), ensuring specificity, linearity, accuracy, and precision oup.comresearchgate.net.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the 3-quinuclidinone scaffold, derivatization is key to exploring how different functional groups and structural modifications influence its interaction with biological targets nih.gov. While 3-quinuclidinone itself does not have ester or amide functionalities, it serves as a precursor to molecules that do.
For example, the ketone at the 3-position can be reduced to a hydroxyl group, yielding 3-quinuclidinol tsijournals.com. This alcohol can then be readily converted into a wide range of esters by reaction with carboxylic acids, acid chlorides, or anhydrides. Similarly, the 3-quinuclidinol can be converted to an amine (3-aminoquinuclidine), which can then be acylated to form various amides mdpi.com.
These ester and amide libraries are then screened for biological activity. The systematic variation of the R group in the ester (R-COO-) or amide (R-CONH-) moiety allows researchers to probe the size, shape, and electronic requirements of the binding site on a target receptor or enzyme dcu.ie. This information is critical for designing more potent and selective drug candidates nih.gov. For example, a series of esters and amides containing the quinuclidine moiety have been synthesized and evaluated as potential 5-HT₃ receptor antagonists dcu.ie.
Applications of 3 Quinuclidinone Hydrochloride in Organic Synthesis and Medicinal Chemistry
As a Versatile Building Block in Complex Molecule Synthesis
3-Quinuclidinone hydrochloride serves as a pivotal intermediate in the realm of organic synthesis, valued for its unique bicyclic structure that provides a rigid scaffold for constructing more complex molecular architectures. chemimpex.com Its utility as a versatile building block stems from its multiple reaction centers, which allow for a variety of chemical modifications. guidechem.com The synthesis of this compound can be achieved through methods like the Dieckmann condensation, which transforms acyclic diesters into cyclic β-keto esters, ultimately leading to the formation of the quinuclidinone ring system. wikipedia.orgeurekaselect.comresearchgate.net
Synthesis of Biologically Active Molecules
The rigid quinuclidine (B89598) framework is a key structural motif in numerous biologically active molecules. This compound is a crucial precursor in the synthesis of a wide array of compounds with diverse therapeutic applications. chemimpex.comguidechem.com Its derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anticonvulsant, antibacterial, anti-HIV, anticancer, anti-inflammatory, and antioxidant properties. guidechem.com
For instance, the quinuclidine ring is a core component in drugs such as azasetron, benzoclidine, palonosetron, solifenacin (B1663824), cevimeline, and quinupramine. tsijournals.comhakon-art.com The synthesis of these therapeutic agents often involves the chemical modification of the 3-quinuclidinone scaffold.
Construction of Heterocyclic Ring Systems
The chemical reactivity of this compound makes it a valuable starting material for the construction of various heterocyclic ring systems. The ketone functional group can undergo a range of reactions, including condensations and rearrangements, to build more elaborate heterocyclic structures. For example, it can be used in the synthesis of pyrazolyl piperidine (B6355638) derivatives through a ring-opening reaction of an intermediate 2-arylidene quinuclidinone with hydrazine (B178648) hydrate. researchgate.net
Total Synthesis of Natural Products
While the quinuclidine nucleus is present in a number of natural products, the direct application of this compound in the total synthesis of specific natural products is not extensively detailed in the provided search results. However, its role as a key building block for the quinuclidine scaffold suggests its potential utility in synthetic strategies targeting alkaloids and other natural products containing this bicyclic system. tsijournals.comhakon-art.com
In Medicinal Chemistry: Development of Pharmaceutical Agents
This compound is a cornerstone in medicinal chemistry, primarily serving as a precursor for the development of a multitude of pharmaceutical agents. chemimpex.comguidechem.com Its unique structural features and chemical stability make it an ideal starting point for the synthesis of novel drugs. chemimpex.com The ability to introduce diverse substituents onto the quinuclidine ring allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. chemimpex.com
Precursor for Drugs Targeting Neurological Disorders (e.g., Alzheimer's, Parkinson's)
The development of drugs for neurodegenerative disorders such as Alzheimer's and Parkinson's disease represents a significant area of application for this compound. chemimpex.com The quinuclidine scaffold is a key component in several compounds investigated for their potential to treat these debilitating conditions. tsijournals.comhakon-art.com
Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease has driven the development of drugs that modulate the cholinergic system. This compound serves as a precursor for the synthesis of muscarinic receptor agonists, which are being investigated for their potential to improve cognitive function in Alzheimer's patients. tsijournals.commdpi.com For example, cevimeline, a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome, is synthesized from a quinuclidine derivative and has been studied for its potential in Alzheimer's disease. tsijournals.comchemicalbook.com The development of M1 muscarinic receptor agonists is a key strategy, as these receptors are involved in learning and memory processes. nih.gov
Parkinson's Disease: While the primary treatment for Parkinson's disease focuses on the dopaminergic system, there is also interest in modulating other neurotransmitter systems to manage symptoms. mdpi.com Anticholinergic agents, which can be synthesized from quinuclidine derivatives, have been used to treat the motor symptoms of Parkinson's disease. chemimpex.com
The following table summarizes some of the neurologically active agents derived from the quinuclidine scaffold:
| Drug/Compound | Therapeutic Target/Application | Role of Quinuclidine Scaffold |
| Cevimeline | Muscarinic M1 and M3 agonist; treatment of Sjögren's syndrome, potential for Alzheimer's disease. tsijournals.comhakon-art.com | Forms the core of the molecule, essential for receptor binding and activity. |
| Talsaclidine | Muscarinic M1 agonist; investigated for Alzheimer's disease. tsijournals.com | Provides the rigid bicyclic structure necessary for interaction with the muscarinic receptor. |
| Solifenacin | Muscarinic M3 antagonist; treatment of overactive bladder. tsijournals.comnih.gov | The quinuclidinyl moiety is crucial for its antagonist activity at the M3 receptor. |
Development of Muscarinic Receptor Agonists and Antagonists
The modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) is a critical therapeutic strategy for a variety of conditions. This compound is an essential building block for the synthesis of both muscarinic receptor agonists and antagonists. tsijournals.comhakon-art.com The stereochemistry of the quinuclidinol derived from 3-quinuclidinone is crucial for determining the agonist or antagonist activity of the final compound. For example, (R)-3-quinuclidinol is a key building block for muscarinic M1 and M3 agonists, while derivatives with different stereochemistry can act as antagonists. tsijournals.comzenodo.org
Muscarinic Receptor Agonists: These agents mimic the action of acetylcholine at muscarinic receptors. M1 receptor agonists are of particular interest for treating the cognitive symptoms of Alzheimer's disease. tsijournals.comnih.gov The development of subtype-selective agonists is a major goal to minimize side effects. Novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and shown to act as muscarinic agonists. nih.govnih.gov
Muscarinic Receptor Antagonists: These compounds block the action of acetylcholine at muscarinic receptors. They are used to treat a range of conditions, including overactive bladder, and certain symptoms of Parkinson's disease. nih.gov For example, solifenacin is a potent M3 receptor antagonist used for overactive bladder, and its synthesis utilizes a quinuclidine derivative. nih.gov Research has focused on developing bladder-selective M3 antagonists to reduce side effects like dry mouth. nih.gov
The table below highlights the affinity of some quinuclidine-based compounds for different muscarinic receptor subtypes:
| Compound | Receptor Subtype Affinity | Pharmacological Action |
| (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b) | High affinity for M3 receptor, with selectivity over M2. nih.gov | Muscarinic Antagonist |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | High affinity for M1-M5 mAChRs (Ki = 2.0, 13, 2.6, 2.2, 1.8 nM, respectively). nih.gov | Muscarinic Agonist |
| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) | 17-fold selectivity for M3 over M2 mAChRs. nih.gov | Muscarinic Agonist |
Synthesis of Specific Therapeutic Agents
The quinuclidine moiety, derived from this compound, is a core component of several important pharmaceutical compounds. Its unique three-dimensional structure is instrumental in the design of drugs targeting various receptors and enzymes.
Cevimeline: Used for the treatment of dry mouth associated with Sjögren's syndrome, cevimeline's synthesis involves the use of 3-quinuclidinone. The process typically begins with the reaction of 3-quinuclidinone with trimethylsulfoxonium (B8643921) iodide to form an epoxide. This intermediate is then opened to yield a diol, which is subsequently cyclized with acetaldehyde (B116499) to form the spiro-oxathiolane ring system characteristic of cevimeline.
Solifenacin: An anticholinergic drug for treating overactive bladder, solifenacin is synthesized using (R)-3-quinuclidinol, which is obtained by the reduction of 3-quinuclidinone. dissertationtopic.net The synthesis involves the condensation of (R)-3-quinuclidinol with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride. This reaction forms the carbamate (B1207046) linkage essential for solifenacin's activity.
Aclidinium (B1254267) Bromide: This long-acting inhaled anticholinergic agent is used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its synthesis also relies on (R)-3-quinuclidinol as a key chiral intermediate. researchgate.net The process involves the esterification of (R)-3-quinuclidinol with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, followed by quaternization of the quinuclidine nitrogen with 3-phenoxypropyl bromide.
Talsaclidine: A muscarinic M1 receptor agonist that was investigated for the treatment of Alzheimer's disease, talsaclidine's synthesis utilizes the quinuclidine scaffold. The preparation involves the reduction of 3-quinuclidinone to 3-quinuclidinol (B22445), which is then further functionalized to produce the final compound.
Table 1: Therapeutic Agents Derived from this compound
| Therapeutic Agent | Therapeutic Use | Role of this compound |
|---|---|---|
| Cevimeline | Treatment of dry mouth (Sjögren's syndrome) | Starting material for the synthesis of the core quinuclidine ring structure. |
| Solifenacin | Treatment of overactive bladder | Precursor to (R)-3-quinuclidinol, a key chiral intermediate. dissertationtopic.net |
| Aclidinium Bromide | Maintenance treatment of COPD | Precursor to (R)-3-quinuclidinol, a key chiral intermediate. researchgate.net |
| Talsaclidine | Investigated for Alzheimer's disease | Precursor to the quinuclidine scaffold. |
Research on Anticholinergic Agents
The cholinergic system is a critical component of the nervous system, and its modulation is a key strategy for treating a variety of conditions. mdpi.com Quinuclidine derivatives, owing to their structural similarity to acetylcholine, have been extensively studied as anticholinergic agents. wikipedia.orgnih.gov These compounds act by competitively inhibiting the binding of acetylcholine to its receptors, particularly the muscarinic receptors.
Research has shown that the quinuclidine nucleus is an excellent scaffold for designing potent muscarinic antagonists. mdpi.com The nitrogen atom in the bicyclic system is crucial for receptor interaction. Modifications at the 3-position of the quinuclidinone ring have led to the development of a wide range of derivatives with varying affinities and selectivities for different muscarinic receptor subtypes (M1-M5). This research has been instrumental in the development of drugs like solifenacin and aclidinium bromide, which exhibit selectivity for the M3 muscarinic receptor, prevalent in the bladder and airways, respectively. researchgate.net The long-lasting action of some quinuclidine derivatives is a subject of ongoing research, with evidence suggesting they may be retained in tissues for extended periods. nih.gov
Development of Potential Anticancer Agents and Cytotoxicity Studies
The 3-quinuclidinone scaffold has emerged as a promising framework for the design of novel anticancer agents. guidechem.com Researchers have synthesized and evaluated various derivatives that exhibit significant anti-proliferative activity against several cancer cell lines. researchgate.net
A study focused on new series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates demonstrated their potential as anticancer agents. researchgate.net These compounds were synthesized from a common intermediate derived from this compound. Their cytotoxicity was evaluated against A549 (lung carcinoma) and L132 (normal lung) cell lines, with some analogues showing potent activity. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of quinuclidinone derivatives. Research has indicated that modifications to the substituents on the benzamide (B126) or benzoate (B1203000) rings of (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl) derivatives significantly influence their cytotoxic activity. researchgate.net For instance, the presence of specific electron-withdrawing or electron-donating groups at particular positions on the aromatic ring can enhance the anti-proliferative effects. researchgate.net
In one study, it was observed that the carbonyl group of the quinuclidinone moiety was essential for the cytotoxic activity of certain derivatives against lung carcinoma cells. elsevier.com Further investigations into the SAR of these compounds aim to identify more potent and selective anticancer agents with improved therapeutic indices. researchgate.net
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. mdpi.com Several studies have demonstrated that quinuclidinone derivatives can trigger apoptosis in cancer cells.
For example, certain novel quinuclidinone derivatives have been shown to induce apoptosis in human breast cancer cells (MCF-7). nih.gov The mechanism of action was found to involve the sphingomyelinase pathway, leading to an increase in ceramide formation and the activation of caspases 8 and 9. nih.gov Other studies have shown that these derivatives can arrest the cell cycle at the G1 phase, making the cancer cells more susceptible to apoptosis. nih.gov This is often accompanied by an increased expression of pro-apoptotic proteins like p53 and BAX, and a decreased expression of anti-apoptotic proteins such as AKT and BCL-2. nih.gov To better understand the cell death mechanism, fluorescent staining techniques like acridine (B1665455) orange/ethidium bromide (AO/EB) and DAPI have been employed, which have confirmed cell death and nuclear condensation in treated cells. researchgate.net
Ligands for Cannabinoid Receptors (CB1 and CB2)
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in regulating a wide range of physiological processes. csic.esbmglabtech.com Consequently, these receptors are attractive targets for drug development. The versatile structure of 3-quinuclidinone has been utilized to create novel ligands for these receptors.
A study detailed the synthesis of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues (IQDs) and their evaluation as ligands for CB1 and CB2 receptors. nih.gov These compounds were found to display high affinity for both receptor subtypes, with some derivatives showing a degree of selectivity for the CB2 receptor. nih.gov The CB2 receptor is primarily expressed in the immune system, and its modulation is being explored for the treatment of inflammatory and neurodegenerative diseases without the psychoactive side effects associated with CB1 receptor activation. hilarispublisher.com The research identified a compound with a 34-fold selectivity for the CB2 receptor over the CB1 receptor, highlighting the potential of the quinuclidinone scaffold in developing selective cannabinoid receptor modulators. nih.gov
Table 2: Binding Affinities of Selected IQD Analogues for Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| 7 | 9.1 | 11.7 | 0.78 |
| 8 | 9.1 | 1.3 | 7.0 |
| 13 | 85.7 | 2.5 | 34.28 |
Data sourced from a study on quinuclidin-3-one (B120416) analogues as cannabinoid receptor ligands. nih.gov
Exploration in Agrochemical Applications
Beyond pharmaceuticals, this compound and its derivatives have found applications in the agrochemical industry. guidechem.com The unique chemical properties of this compound make it a valuable intermediate in the synthesis of various pesticides. guidechem.com The development of derivatives and metal complexes of this compound has led to the creation of compounds with bactericidal and other pesticidal effects. guidechem.com The quinoline (B57606) scaffold, which can be related to the quinuclidine structure, has been extensively reviewed for its use in the discovery of new pesticides, particularly fungicides. nih.gov While specific, widely commercialized agrochemicals directly derived from this compound are not as prominently documented as its pharmaceutical applications, its role as a building block in this sector remains an area of active research and development.
Catalysis and Material Science
This compound and its derivatives have garnered attention in the fields of catalysis and material science due to their unique structural and chemical properties. The rigid bicyclic framework of the quinuclidine moiety and the presence of a reactive ketone group make it a versatile building block for the development of novel ligands and catalysts.
Ligand in Coordination Chemistry and Catalyst Development
The 3-quinuclidinone scaffold serves as a valuable platform for the synthesis of ligands used in coordination chemistry. The nitrogen atom in the quinuclidine ring and the carbonyl group at the 3-position offer multiple coordination sites, allowing for the formation of stable complexes with various transition metals. These metal complexes are not only of structural interest but also exhibit significant catalytic activity.
Derivatives of 3-quinuclidinone are utilized in the creation of multidentate ligands that can chelate to metal centers, thereby influencing their reactivity and selectivity in catalytic transformations. For instance, ligands incorporating the quinuclidine framework have been successfully used to prepare complexes with metals such as cobalt(II), nickel(II), and iron(II). elsevierpure.com The coordination sphere of these complexes typically involves the quinuclidine nitrogen and another donor atom from a substituent, leading to the formation of catalytically active species.
The development of catalysts based on 3-quinuclidinone derivatives extends to various organic reactions. Copper complexes incorporating ligands derived from the broader quinoline family, which shares structural motifs with quinuclidine derivatives, have demonstrated excellent catalytic activity in Chan-Lam coupling reactions for the formation of C-N bonds. nih.govresearchgate.net These reactions are significant in the synthesis of pharmaceuticals and materials. nih.gov The following table provides examples of such catalytic systems.
| Catalyst | Reaction | Key Findings | Yield |
|---|---|---|---|
| Copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands | Chan-Lam coupling of benzimidazole (B57391) derivatives with arylboronic acids | Complexes exhibited excellent catalytic activity under mild conditions. | Up to 96% |
Applications in Asymmetric Catalysis
A significant application of this compound lies in its role as a precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis. The reduction of the ketone group in 3-quinuclidinone can lead to the formation of chiral alcohols, (R)-3-quinuclidinol and (S)-3-quinuclidinol, which are valuable building blocks for chiral auxiliaries and ligands.
Ruthenium-based catalysts are particularly effective in the asymmetric hydrogenation of ketones. nih.gov Chiral ligands derived from quinuclidine derivatives, when complexed with ruthenium, have shown high efficiency and enantioselectivity in the hydrogenation of various prochiral ketones to their corresponding chiral alcohols. For example, the asymmetric hydrogenation of 3-quinuclidinone itself, using a chiral ruthenium catalyst, can produce (R)-3-quinuclidinol with high enantiomeric excess (ee). nih.gov This product is a key intermediate in the synthesis of several pharmaceuticals. tsijournals.com
The following table summarizes the performance of a notable ruthenium catalyst in the asymmetric hydrogenation of 3-quinuclidinone.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Conditions |
|---|---|---|---|---|
| RuBr2(S,S)-xylskewphos | 3-Quinuclidinone | (R)-3-Quinuclidinol | 88% (can be >99% after recrystallization) | Substrate/Catalyst ratio of 100,000, 15 atm H2, in basic ethanol (B145695) |
These examples highlight the importance of the 3-quinuclidinone framework in designing highly effective catalysts for asymmetric transformations, which are crucial in modern organic synthesis and drug development.
Development of Novel Materials
While 3-quinuclidinone derivatives are extensively used as building blocks in medicinal chemistry for the development of new therapeutic agents, their application in the field of material science is a less explored area. The rigid bicyclic structure of quinuclidinone suggests its potential as a component in the design of novel materials such as polymers or metal-organic frameworks (MOFs). In principle, the defined stereochemistry and rigidity of the quinuclidine scaffold could be exploited to create materials with specific spatial arrangements and functionalities.
For instance, the incorporation of quinuclidinone derivatives into polymer chains could impart unique thermal or mechanical properties. Similarly, their use as ligands in the construction of MOFs could lead to porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. mdpi.comresearchgate.net However, based on currently available scientific literature, there are limited specific examples of the development and characterization of such novel materials where this compound is a primary and essential component for the material's structural or functional properties. The main focus of research on 3-quinuclidinone and its derivatives remains predominantly within the realm of organic synthesis and medicinal chemistry. tsijournals.comgoogle.com
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods
Spectroscopic analysis is fundamental to the structural elucidation of 3-Quinuclidinone hydrochloride, providing insights into its functional groups, connectivity, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Due to the rigid, bicyclic structure of the quinuclidinone core, the proton signals are found in the aliphatic region and often exhibit complex splitting patterns due to fixed spatial relationships. The presence of the hydrochloride salt results in the protonation of the bridgehead nitrogen, which influences the chemical shifts of adjacent protons, typically causing them to shift downfield compared to the free base.
The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Key signals include the carbonyl carbon of the ketone group, the bridgehead methine carbon, and the various methylene (B1212753) carbons of the bicyclic system. The specific chemical shifts are characteristic of the strained ring structure.
Table 1: Representative NMR Spectral Data for the 3-Quinuclidinone Moiety Note: Data is based on the free base (3-Quinuclidinone) as specific peak assignments for the hydrochloride salt are not readily available in literature. Shifts for the salt are expected to be slightly downfield.
| Nucleus | Chemical Shift (δ) ppm | Carbon / Proton Assignment |
| ¹³C | ~215 | C=O (Carbonyl) |
| ¹³C | ~65 | CH₂ adjacent to N |
| ¹³C | ~47 | CH₂ adjacent to N |
| ¹³C | ~40 | CH (Bridgehead) |
| ¹³C | ~25 | CH₂ |
| ¹H | ~3.0 - 3.5 | Protons α to Nitrogen |
| ¹H | ~2.0 - 2.8 | Protons α to Carbonyl & other ring protons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemicalbook.com The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.
The most prominent feature is a strong absorption band from the carbonyl (C=O) group of the ketone, typically appearing around 1730-1750 cm⁻¹. Another key feature is the broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretch of the tertiary ammonium (B1175870) salt. Standard aliphatic C-H stretching vibrations are also observed just below 3000 cm⁻¹. vscht.czwikipedia.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch (Ammonium salt) | 2500 - 3000 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O Stretch (Ketone) | 1730 - 1750 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When analyzed by techniques like gas chromatography-mass spectrometry (GC-MS), the compound is typically observed as its free base, 3-quinuclidinone, with a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 125. nih.gov
The fragmentation of the 3-quinuclidinone molecular ion is influenced by the bicyclic amine structure. Common fragmentation pathways include alpha-cleavage, where a bond adjacent to the nitrogen atom breaks, leading to stable radical cations. The loss of small neutral molecules such as ethylene (C₂H₄) is a characteristic fragmentation pattern for this type of ring system. libretexts.org
Table 3: Major Ions in the Mass Spectrum of 3-Quinuclidinone
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 97 | [M - C₂H₄]⁺ | Loss of ethylene via retro-Diels-Alder or similar rearrangement |
| 82 | [C₅H₈N]⁺ | Alpha-cleavage and subsequent rearrangement |
| 69 | [M - C₃H₄O]⁺ | Loss of the carbonyl-containing fragment |
Chromatographic Separations
Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture, allowing for its quantification and purity assessment.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) is a valuable technique for assessing the purity of 3-Quinuclidinone and for monitoring the progress of its synthesis. The method is suitable for analyzing volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative purity data and can help identify volatile impurities, such as residual solvents or starting materials.
However, direct analysis of quinuclidine-based compounds can sometimes be challenging due to the basicity of the nitrogen atom, which may lead to peak tailing on certain column types. osti.gov Method development often involves selecting an appropriate capillary column (e.g., a DB-Wax or DB-5MS) and optimizing temperature programs to achieve sharp, symmetrical peaks for accurate quantification. osti.govfepbl.com
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for determining the purity of this compound. A typical approach involves reverse-phase chromatography on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with detection by UV absorbance. This setup allows for the separation of the main compound from non-volatile impurities.
It is crucial to note that this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this compound itself.
However, the concept of enantiomeric excess is highly relevant in this context because 3-quinuclidinone is a common precursor for the synthesis of the chiral alcohol, 3-quinuclidinol (B22445). The asymmetric reduction of 3-quinuclidinone yields either the (R)- or (S)-enantiomer of 3-quinuclidinol, which are important chiral building blocks for various active pharmaceutical ingredients. researchgate.net
Chiral HPLC methods are therefore critical for analyzing the product of such reactions to determine the enantiomeric excess (e.e.). These specialized methods use a chiral stationary phase (CSP), such as Chiralpak IC, to separate the (R)- and (S)-enantiomers of 3-quinuclidinol. nih.govoup.com The separation often requires a normal-phase mobile phase system, for instance, a mixture of n-hexane, ethanol (B145695), and 2-propanol with a small amount of an amine modifier like diethylamine. nih.gov In some cases, pre-column derivatization of the 3-quinuclidinol enantiomers is performed to improve chromatographic separation and UV detection. oup.comscispace.com
Chiral HPLC for Resolution of Enantiomers
This compound is an achiral molecule, meaning it does not have enantiomers and therefore cannot be resolved into different chiral forms. This is because it possesses a plane of symmetry through the carbonyl group.
However, the chiral resolution of its derivatives is of significant pharmaceutical importance. For instance, the reduction of the ketone group in 3-quinuclidinone leads to the formation of 3-quinuclidinol, a chiral alcohol with (R) and (S) enantiomers. These enantiomers can exhibit different pharmacological activities.
Sensitive and specific HPLC methods have been developed for the separation and quantification of these enantiomers, such as 3-(S)-quinuclidinol in 3-(R)-quinuclidinol. One such validated method achieved excellent enantioseparation on a Chiralpak IC column. The key parameters of this method are detailed below.
Table 1: Chiral HPLC Method Parameters for 3-Quinuclidinol Enantiomers
| Parameter | Details |
|---|---|
| Stationary Phase | Chiralpak IC column |
| Mobile Phase | n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v) |
| Elution Mode | Isocratic |
| Detection | UV at 230 nm |
| Resolution | > 11.4 |
| Analysis Time | < 30 minutes |
This method's success highlights the capability of chiral HPLC to resolve closely related stereoisomers, which is crucial for the quality control of chiral pharmaceutical intermediates derived from 3-quinuclidinone.
Pre-column Derivatization Strategies for HPLC Analysis
Pre-column derivatization is a strategy employed in HPLC to improve the analytical properties of a target compound before it is introduced into the column. This technique is particularly useful for molecules that lack a strong chromophore for UV detection or to enhance separation efficiency.
In the context of analyzing derivatives of 3-quinuclidinone, such as 3-quinuclidinol, pre-column derivatization has been successfully applied. This approach was integral to the development of the validated chiral HPLC method mentioned previously. The derivatization step converts the analyte into a derivative with more favorable chromatographic properties, allowing for simpler UV detection and robust quantification.
The advantages of employing pre-column derivatization in this context include:
Enhanced Detectability: Introduction of a chromophore allows for sensitive detection using standard UV detectors.
Improved Separation: The derivatives may exhibit better separation characteristics on the chosen stationary phase.
Method Robustness: The strategy can lead to a reliable and reproducible method suitable for routine quality control.
This derivatization-based HPLC method proves to be a suitable option for the routine quantification of chiral impurities in bulk materials.
Other Characterization Techniques
Beyond chromatographic methods, several other techniques are essential for the complete characterization of this compound, confirming its elemental composition and solid-state structure.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the chemical formula C₇H₁₁NO·HCl, the theoretical elemental composition can be calculated based on its atomic weights. This provides a baseline against which experimentally determined values are compared to confirm the compound's identity and purity. For a compound to be considered pure, the experimentally found values are generally expected to deviate by no more than ±0.4% from the theoretical values nih.govnih.gov.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 52.02 |
| Hydrogen | H | 1.01 | 7.48 |
| Chlorine | Cl | 35.45 | 21.94 |
| Nitrogen | N | 14.01 | 8.67 |
Crystallographic Studies
Crystallographic studies, particularly X-ray diffraction, are definitive methods for determining the three-dimensional structure of a crystalline solid. While detailed crystallographic data for this compound itself is not prominently available in surveyed literature, the compound is frequently used as a precursor in syntheses where the resulting products are characterized by X-ray crystallography.
For example, 1-azabicyclo[2.2.2]octan-3-one hydrochloride (a synonym for this compound) is a reactant in the base-catalyzed condensation with thiophene-3-carboxaldehyde to produce (Z)-2-thiophen-3-ylmethylene-1-aza-bicyclo[2.2.2]octan-3-one. The structure of this product was unequivocally confirmed by X-ray analysis, demonstrating the utility of this compound in creating complex molecules suitable for crystallographic investigation. Similarly, the structures of other derivatives have been confirmed by this method, solidifying the structural assignments of these novel compounds.
Computational Chemistry and Theoretical Studies of 3 Quinuclidinone Hydrochloride
Molecular Modeling and Simulations
Molecular modeling and simulation techniques are employed to understand the dynamic behavior and interactions of 3-Quinuclidinone hydrochloride. These methods are crucial for predicting the preferred shapes of the molecule and how it might interact with biological systems.
Conformational analysis is essential for understanding the three-dimensional structure of 3-Quinuclidinone and its derivatives, which in turn governs their reactivity and biological activity. Computational methods are used to perform full conformational analyses of reaction intermediates to identify the lowest energy conformers. For instance, in the synthesis of O-substituted oximes from 3-quinuclidinone, identifying the most stable conformers of the reaction intermediates is key to explaining the stereochemical outcomes of the reactions. The rigid structure of the quinuclidine (B89598) cage limits its conformational freedom, but subtle variations can significantly impact its energy landscape. While detailed energy landscape data for the hydrochloride salt is not extensively published, studies on related tropinone systems, which share structural similarities, show that the piperidine (B6355638) ring typically adopts a chair-envelope conformation. dcu.ie
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like an enzyme or receptor. This method is instrumental in drug discovery and design. The quinuclidine scaffold is a component of many biologically active compounds, and docking studies help to rationalize their structure-activity relationships (SAR). researchgate.net
For example, derivatives of 3-quinuclidinone have been the subject of docking studies to explore their potential as inhibitors for various enzymes or as ligands for receptors. Research on (S)-(-)-N-(Quinuclidin-3-yl)benzimidazole-4-carboxamides utilized docking simulations to identify them as high-affinity antagonists for the 5-HT3 receptor. In another study, 3D molecular docking simulations were performed to understand the interaction of 3-quinuclidinone with the active site of 3-quinuclidinone reductase (QR), an enzyme that stereoselectively reduces it to (R)-3-quinuclidinol. researchgate.net These simulations revealed that 3-quinuclidinone docks into a specific part of the QR active site, explaining the enzyme's ability to act on this substrate. researchgate.net Such studies guide the synthesis of new compounds with improved selectivity and affinity for their biological targets.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-Quinuclidinone. These calculations provide detailed information about electron distribution, orbital energies, and reaction pathways.
The electronic structure of 3-quinuclidinone is fundamental to its chemical behavior. Quantum chemical methods are used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. For derivatives of 3-quinuclidinone, calculations have been performed at levels of theory such as B3LYP-D3/6-311++G(d,p) to investigate their electronic properties. The unique structural and electronic characteristics of the quinuclidine framework make it a valuable component in the development of novel materials. For example, the combination of the protonated quinuclidinium cation with metal bromides has led to the creation of new organic-inorganic hybrid compounds. DFT calculations on related tropane-based compounds, which include this compound as an analogue, have utilized the B3LYP hybrid functional with a 6-31G(d,p) basis set to optimize molecular geometries and understand their electronic properties.
Computational methods are pivotal in elucidating complex reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed energy profile for a reaction pathway.
A notable example is the study of the aldol condensation of this compound with 3-pyridinecarboxaldehyde. This reaction has been modeled to determine its kinetic parameters. acs.org By calculating the energies at various stages of the reaction, researchers can understand the factors controlling the reaction rate and product formation. For the synthesis of O-substituted oximes from 3-quinuclidinone, computational analysis of reaction intermediates in complex with water molecules has enabled the calculation of standard Gibbs energies of activation (ΔG‡). These calculations showed that different conformers (polytopes) of the reaction intermediates have different activation energies, which governs the final ratio of products.
Table 1: Calculated Activation Energies for Reaction Intermediates in O-substituted Oxime Synthesis This table is based on data for reaction intermediates in the synthesis of O-substituted oximes from 3-quinuclidinone.
| Reaction Intermediate Polytope | Standard Gibbs Energies of Activation (kJ mol⁻¹) |
|---|---|
| RI1-I | 20.29 |
| RI1-III | 5.30 |
Furthermore, kinetic studies of the aldol condensation reaction have allowed for the determination of activation energies for both the forward and reverse reactions, which are crucial for optimizing reaction conditions.
Table 2: Kinetic Parameters for the Aldol Condensation of this compound This table presents experimentally derived kinetic parameters that are used in and validated by computational models of the reaction.
| Parameter | Value | Description |
|---|---|---|
| E1 | 45 kJ/mol | Activation Energy (Forward Reaction) |
| E2 | 50 kJ/mol | Activation Energy (Reverse Reaction) |
| A1 | 1.5 x 10⁵ L/(mol·s) | Arrhenius Factor (Forward Reaction) |
| A2 | 1.1 x 10⁵ s⁻¹ | Arrhenius Factor (Reverse Reaction) |
Future Research Directions and Emerging Trends
Novel Synthetic Strategies and Methodologies
The synthesis of 3-quinuclidinone and its derivatives is evolving beyond traditional batch methods, with a focus on improving efficiency, safety, and environmental impact.
Flow Chemistry ApproachesContinuous flow chemistry is emerging as a powerful tool for the synthesis and transformation of quinuclidine (B89598) derivatives. This technology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. A notable application is in the biocatalytic hydrogenation of 3-quinuclidinone to produce the chiral intermediate (3R)-quinuclidinol.frontiersin.orgresearchgate.netIn a dynamically-mixed continuous flow reactor, full conversion of 3-quinuclidinone was achieved under mild conditions (35°C, 2 bar H₂).frontiersin.orgresearchgate.netThis approach not only provides a safer and more scalable alternative to traditional metal-catalyzed batch hydrogenations but also achieves higher turnover frequencies compared to conventional methods.researchgate.net
| Parameter | Continuous Flow Reactor | Analogous Batch Reaction |
|---|---|---|
| Substrate Loading | 50 mM | 50 mM |
| Turnover Frequency (min⁻¹) | 65 | Not specified, but lower than flow |
| Total Turnover Number | 20,000 | Not specified, but lower than flow |
| Conditions | 35°C, 2 bar H₂ | Mild, comparable to flow |
Expanded Applications in Drug Discovery and Development
The rigid, bicyclic structure of 3-quinuclidinone makes it an attractive scaffold for designing highly specific and potent therapeutic agents. Research is actively exploring its derivatives for a range of diseases beyond their traditional applications.
Targeting New Disease AreasDerivatives of 3-quinuclidinone are being investigated for a variety of therapeutic applications, including treatments for overactive bladder, central nervous system disorders, and infectious diseases.
Muscarinic Receptor Antagonists: The quinuclidine moiety is a cornerstone in the design of muscarinic M3 receptor antagonists. nih.gov These compounds are crucial for treating conditions like overactive bladder. nih.gov For instance, derivatives like (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride have shown high affinity for the M3 receptor and potent inhibitory activity against bladder contraction, with selectivity over salivary secretion, potentially reducing side effects like dry mouth. nih.gov
Neurodegenerative Diseases: The unique structure of quinuclidine derivatives makes them candidates for targeting central nervous system (CNS) pathways. nih.govnih.govmdpi.commdpi.com Their ability to be modified for specific receptor interactions is being explored in the context of developing treatments for complex conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial Agents: Novel quinuclidinium compounds are demonstrating significant potential as antimicrobial agents. By incorporating an oxime functional group and creating quaternary ammonium (B1175870) salts, researchers have developed compounds with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Development of Highly Selective and Potent AnaloguesA primary goal in modern drug development is to enhance the potency and selectivity of lead compounds to maximize therapeutic effects while minimizing off-target interactions. Research on 3-quinuclidinone analogues has yielded compounds with impressive biological activity. For example, certain N-benzyl quinuclidinium oximes have shown minimum inhibitory concentration (MIC) values as low as 0.25 to 4.00 μg/mL against pathogenic bacteria, including the multidrug-resistant Pseudomonas aeruginosa.nih.gov
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| para-N-chlorobenzyl quinuclidinium oxime | Gram-positive & Gram-negative bacteria | 0.25 - 4.00 |
| meta-N-bromobenzyl quinuclidinium oxime | Gram-positive & Gram-negative bacteria | 0.25 - 4.00 |
| Gentamicin (Reference) | Klebsiella pneumoniae | Significantly higher MICs than test compounds |
Advances in Biocatalysis for Asymmetric Synthesis
The production of single-enantiomer chiral compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Biocatalysis, using enzymes to perform stereoselective transformations, has become a key technology for the asymmetric synthesis of chiral alcohols from 3-quinuclidinone.
The asymmetric reduction of the prochiral ketone in 3-quinuclidinone to optically pure (R)- or (S)-3-quinuclidinol is a well-established and highly efficient process. researchgate.netjiangnan.edu.cnnih.govresearchgate.net This transformation is accomplished using a variety of ketone reductases, often sourced from microorganisms. jiangnan.edu.cnnih.gov
| Enzyme Source | Product | Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| Rhodotorula rubra (RrQR) | (R)-3-quinuclidinol | >99.9% | NADPH-dependent |
| Microbacterium luteolum (QNR and bacC) | (R)-3-quinuclidinol | >99.9% | NADH-dependent; used in whole-cell E. coli biocatalysts |
| Kaistia algarum (KaKR) | (R)-3-quinuclidinol | >99.9% | Robust, high substrate tolerance (up to 5.0 M) |
| Rhodococcus erythropolis | (S)-3-quinuclidinol | >99% | Provides access to the (S)-enantiomer |
Enzyme Engineering and Directed Evolution for Improved Efficiency
The biocatalytic reduction of 3-quinuclidinone to produce optically pure (R)- or (S)-3-quinuclidinol is a highly promising alternative to traditional chemical synthesis. rwth-aachen.de Directed evolution has emerged as a powerful strategy to engineer enzymes with enhanced properties for industrial applications. nih.govyoutube.com This methodology mimics natural evolution on an accelerated timescale, involving iterative rounds of genetic diversification, screening, and selection to tailor enzymes for specific functions. nih.govyoutube.com
For quinuclidinone reductases, directed evolution can be employed to improve several key characteristics:
Enhanced Catalytic Activity: Techniques like error-prone PCR and DNA shuffling can introduce random mutations into the enzyme's gene, creating a library of variants. researchgate.netnih.gov These libraries can then be screened to identify mutants with significantly higher conversion rates for 3-quinuclidinone.
Improved Stability: Enzymes used in industrial processes need to be robust. Directed evolution can select for variants that exhibit greater stability at high temperatures, extreme pH levels, or in the presence of organic solvents. illinois.edu
Modified Substrate Specificity and Stereoselectivity: While many known reductases produce (R)-3-quinuclidinol, directed evolution can be used to alter an enzyme's active site to either enhance its enantioselectivity for the (R)-enantiomer or to invert it entirely to produce the (S)-enantiomer. Site-directed mutagenesis at critical residues within the substrate-binding pocket has been shown to successfully alter the substrate specificity of reductases. jiangnan.edu.cnresearchgate.net For instance, alanine scanning identified two residues, V94 and E198, as critical for the catalytic efficiency and enantioselectivity of a novel ketone reductase, KaKR. jiangnan.edu.cn
By applying these protein engineering techniques, researchers can overcome the limitations of naturally occurring enzymes, leading to more efficient and economically viable biocatalytic processes for producing chiral 3-quinuclidinol (B22445). nih.gov
Development of Novel Quinuclidinone Reductases
A significant area of research involves the discovery and characterization of new enzymes with high activity and stereoselectivity for the reduction of 3-quinuclidinone. Genome mining and screening of various microorganisms have led to the identification of several novel quinuclidinone reductases (QRs). These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) family. jiangnan.edu.cnnih.govnih.gov
Several noteworthy novel reductases have been identified:
KaKR from Kaistia algarum: This enzyme shows high substrate specificity towards N-heterocyclic ketones and can tolerate high concentrations of 3-quinuclidinone. jiangnan.edu.cn It has been used to completely reduce up to 5.0 M of 3-quinuclidinone with an enantiomeric excess (ee) of >99.9%. jiangnan.edu.cn
SaQR: This recently characterized reductase exhibits remarkable thermostability, retaining over 90% of its activity after 72 hours at 50°C and having an optimal operational temperature of 85°C. nih.gov
KgQR from Kaistia granuli: When co-expressed in E. coli with a mutant glucose dehydrogenase (GDH) for cofactor regeneration, this enzyme achieved a conversion rate of 80.6 g/L/h, the highest reported to date for the reduction of 3-quinuclidinone. figshare.comresearchgate.net
AtQR from Agrobacterium tumefaciens: This novel reductase uses NADH as a cofactor and shows a 100-fold higher substrate affinity than previously identified reductases like RrQR. nih.gov
QNR and bacC from Microbacterium luteolum: These two NADH-dependent reductases can reduce 3-quinuclidinone to optically pure (R)-(−)-3-quinuclidinol. nih.gov Using an immobilized whole-cell system with cofactor regeneration, a 100% conversion yield was achieved with a substrate concentration of 15% (w/v). nih.gov
Reductases from Rhodococcus erythropolis: In contrast to most reductases that produce the (R)-enantiomer, enzymes cloned from this strain were found to produce (S)-3-quinuclidinol with >99% ee. researchgate.net
The discovery of these diverse enzymes enriches the biocatalyst toolbox for the synthesis of both (R)- and (S)-3-quinuclidinol, providing robust and efficient options for pharmaceutical manufacturing. jiangnan.edu.cnresearchgate.net
| Enzyme | Source Organism | Optimal pH | Optimal Temp. | Key Findings | Reference |
|---|---|---|---|---|---|
| KaKR | Kaistia algarum | 7.0 | 50°C | High tolerance to substrate; kcat/KM of 82.8 s–1⋅mM–1 for 3-quinuclidinone. | jiangnan.edu.cn |
| SaQR | N/A | N/A | 85°C | Remarkable thermostability, retaining >90% activity after 72h at 50°C. | nih.gov |
| KgQR | Kaistia granuli | 7.0 | 30°C | Specific activity of 254 U/mg; achieved a conversion rate of 80.6 g/L/h. | figshare.com |
| AtQR | Agrobacterium tumefaciens | N/A | N/A | NADH-dependent; 100-fold higher substrate affinity than RrQR. | nih.gov |
| QNR | Microbacterium luteolum | 7.0 | N/A | Achieved 100% conversion of 15% (w/v) 3-quinuclidinone in an immobilized system. | nih.gov |
| ReQR-25 | Rhodococcus erythropolis | N/A | N/A | Produces (S)-3-quinuclidinol with >99% ee. | researchgate.net |
Integration of AI and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery by analyzing vast datasets to predict outcomes and accelerate development. astrazeneca.combpasjournals.com These technologies offer the potential to significantly enhance the synthesis and biological evaluation of compounds like 3-quinuclidinone hydrochloride and its derivatives. nih.govmednexus.org
Predictive Modeling for Synthetic Routes and Biological Activity
Machine learning models are increasingly used to predict the properties of molecules and to design efficient synthetic pathways. astrazeneca.comnih.gov
Predicting Synthetic Routes: AI tools can analyze the vast body of chemical reaction data to propose novel and optimized synthetic routes for target molecules. For a compound like this compound, which can be synthesized via a Dieckmann condensation, ML models could predict optimal reaction conditions (temperature, solvent, catalyst) or even suggest entirely new, more efficient pathways by learning from existing chemical literature and reaction databases. eurekaselect.comwikipedia.org
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, often built with machine learning algorithms like support vector machines or neural networks, can predict the biological activity of compounds based on their molecular structures. nih.govmdpi.com For derivatives of 3-quinuclidinone, which are known to have a wide range of biological activities, these predictive models can screen virtual libraries of novel derivatives to identify candidates with high potential for specific therapeutic targets. mdpi.comguidechem.com This approach reduces the need for extensive initial laboratory screening and focuses resources on the most promising molecules. nih.govarxiv.org
Automated Synthesis and High-Throughput Experimentation
The integration of AI with automated laboratory hardware enables rapid optimization and discovery. High-throughput experimentation (HTE) utilizes robotic systems to perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, or enzyme variants. purdue.edu
For research involving this compound, this approach could be applied to:
Optimize Synthesis: An automated platform could rapidly test hundreds of different catalysts, solvents, and temperature profiles for the synthesis of this compound, quickly identifying the conditions that maximize yield and purity. purdue.edu
Screen Biocatalysts: In the context of enzyme engineering, HTE is crucial for screening the thousands of enzyme variants generated during a directed evolution campaign to find those with improved activity for reducing 3-quinuclidinone.
Q & A
Q. What are the critical safety protocols for handling 3-Quinuclidinone hydrochloride in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and chemical safety goggles, to mitigate skin/eye irritation risks . Local exhaust ventilation is recommended to avoid inhalation, and storage should occur in cool, dry environments away from oxidizers . Spills require immediate containment using inert materials (e.g., sand), followed by disposal in compliance with hazardous waste regulations . Always consult updated SDS for handling adjustments, as degradation over time may increase hazards .
Q. What are the key physical properties of this compound, and how are they measured?
The compound is a white to off-white crystalline solid with a melting point >300°C (decomposition) . Solubility in water is 0.1 g/mL, but data on vapor pressure or flash points are limited . Characterization methods include:
Q. How is this compound utilized as a pharmaceutical intermediate?
It serves as a precursor for PRIMA-1 (p53 reactivator) in oncology studies and chiral intermediates like (R)-3-Quinuclidinol for anticholinergic drugs (e.g., Solifenacin) . Its bicyclic structure enables stereoselective synthesis of muscarinic receptor agonists .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound?
The Dieckmann condensation of ethyl 4-piperidinecarboxylate derivatives in toluene:DMF (5:1) with tert-butoxide yields intermediates, followed by hydrolysis and decarboxylation . Key variables:
Q. How should conflicting reports on decomposition temperature and toxicology be addressed?
While SDS indicate stability under recommended conditions, decomposition products (CO, CO₂, HCl) suggest thermal instability above 300°C . To resolve discrepancies:
Q. What advanced analytical methods validate this compound purity and stability?
- HPLC-DAD : Use a phenyl column (4.6 × 300 mm, 5 µm) with 0.2% difluoroacetic acid/acetonitrile (95:5) mobile phase (0.3 mL/min flow rate) .
- Stability Studies : Accelerated aging under varying temperatures (25–40°C) and humidity (40–75% RH) to assess hygroscopicity .
- Mass Spectrometry (HRMS) : Confirm molecular integrity and detect degradation products .
Q. What strategies mitigate risks when scaling up synthesis for preclinical studies?
Q. How does this compound’s reactivity influence experimental design?
Its incompatibility with strong oxidizers necessitates inert atmospheres (N₂/Ar) for reactions involving peroxides or nitrates . For kinetic studies:
- Reaction Quenching : Use ice-cold water to halt reactions and prevent side-product formation.
- pH Control : Maintain neutral conditions (pH 6–8) to avoid HCl liberation .
Data Contradiction and Methodological Challenges
Q. How to address gaps in ecotoxicological and chronic toxicity data?
Q. What experimental controls are critical when studying this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
